molecular formula C20H17N5O3S B4512977 N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4512977
M. Wt: 407.4 g/mol
InChI Key: XRBQVILUCWXGIH-UHFFFAOYSA-N
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Description

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a thiadiazole ring, a naphthalene moiety, and a pyridazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the methoxymethyl group. The naphthalene moiety is then attached through a series of coupling reactions, and finally, the pyridazinone structure is incorporated.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive agent, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound might be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and naphthalene moiety may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide: This compound itself.

    N-(5-(methyl)-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide: A similar compound with a methyl group instead of a methoxymethyl group.

    N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-(phenyl)-6-oxopyridazin-1(6H)-yl)acetamide: A similar compound with a phenyl group instead of a naphthalene moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-28-12-18-22-23-20(29-18)21-17(26)11-25-19(27)10-9-16(24-25)15-8-4-6-13-5-2-3-7-14(13)15/h2-10H,11-12H2,1H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBQVILUCWXGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 6
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N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

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